molecular formula C15H13F3N2O2 B12604851 N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide CAS No. 644985-81-9

N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide

Cat. No.: B12604851
CAS No.: 644985-81-9
M. Wt: 310.27 g/mol
InChI Key: RFKMYYLBXORIIB-VIFPVBQESA-N
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Description

N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a trifluoroacetyl group, and an alaninamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene, trifluoroacetic anhydride, and L-alanine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to optimize efficiency and consistency. The use of advanced purification methods ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-Naphthalen-2-yl-N~2~-(acetyl)-L-alaninamide: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

    N-Naphthalen-2-yl-N~2~-(benzoyl)-L-alaninamide: Features a benzoyl group in place of the trifluoroacetyl group.

Uniqueness

N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

644985-81-9

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

IUPAC Name

(2S)-N-naphthalen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanamide

InChI

InChI=1S/C15H13F3N2O2/c1-9(19-14(22)15(16,17)18)13(21)20-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,19,22)(H,20,21)/t9-/m0/s1

InChI Key

RFKMYYLBXORIIB-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F

Origin of Product

United States

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